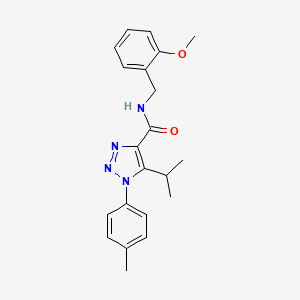

5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound featuring a 1,2,3-triazole core substituted with an isopropyl group at position 5, a para-tolyl group at position 1, and a 2-methoxybenzyl carboxamide moiety at position 2. This scaffold is structurally analogous to bioactive triazole derivatives reported in medicinal chemistry, particularly those targeting pathways such as Wnt/β-catenin signaling or tyrosine kinase inhibition . The compound’s design integrates hydrophobic (isopropyl, p-tolyl) and polar (methoxybenzyl) substituents, which may influence its pharmacokinetic properties, including solubility, membrane permeability, and target binding affinity.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-14(2)20-19(23-24-25(20)17-11-9-15(3)10-12-17)21(26)22-13-16-7-5-6-8-18(16)27-4/h5-12,14H,13H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBKPAQDJVXADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of Substituents: The isopropyl, methoxybenzyl, and p-tolyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and consistency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids are often employed in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential as an antibacterial or antifungal agent.

Drug Development:

Industry:

Agriculture: The compound could be used in the development of agrochemicals, such as herbicides or pesticides.

Polymer Science: It may serve as a monomer or additive in the synthesis of specialized polymers with desired mechanical or chemical properties.

Mechanism of Action

The mechanism by which 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be crucial in its mechanism of action in catalysis or material science applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations compared to the target compound:

Key Observations :

- Position 1 (R1) : The target compound’s p-tolyl group (methyl-substituted phenyl) enhances hydrophobicity compared to halogenated aryl groups (e.g., 4-chlorophenyl in or 2-fluorophenyl in ). This may improve membrane permeability but reduce polar interactions in binding pockets.

- Position 5 (R5) : The isopropyl group in the target compound balances steric bulk and hydrophobicity. Trifluoromethyl (CF3) substituents (e.g., ) confer higher electronegativity and metabolic stability.

- Amide Substituent : The 2-methoxybenzyl group in the target compound introduces a methoxy moiety, which can engage in hydrogen bonding or π-stacking interactions, unlike simpler alkyl chains (e.g., propyl in ).

Biological Activity

The compound 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, a related compound with a p-toluidino moiety demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.45 µM, indicating strong antiproliferative activity against various cancer cell lines such as HeLa and A549 . The mechanism involved blocking cells in the G2/M phase of the cell cycle and inducing apoptosis through mitochondrial depolarization and caspase-9 activation.

Antifungal and Antibacterial Properties

Triazole compounds are also known for their antifungal activity. The 1,2,3-triazole ring system has been extensively studied for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Research suggests that modifications to the triazole structure can enhance antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. For example:

- Substituents on the phenyl ring : The presence and position of substituents can significantly affect the compound's efficacy. Methyl groups at the para position have been shown to enhance activity compared to meta or ortho positions .

- Alkyl chain length : Variations in alkyl chain length can lead to changes in biological activity, with longer chains typically resulting in reduced potency .

Case Studies

- In vitro Studies : A study evaluating various triazole derivatives found that those with p-tolyl groups exhibited superior antiproliferative effects against multiple cancer cell lines compared to other substituents. The study concluded that specific modifications could lead to enhanced biological activity .

- In vivo Studies : In a zebrafish model, a related triazole compound demonstrated promising results in reducing tumor growth, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action | Cell Lines Tested |

|---|---|---|---|

| This compound | TBD | Tubulin polymerization inhibition | HeLa, A549 |

| p-toluidino derivative 3d | 0.45 | G2/M phase arrest & apoptosis induction | HeLa, A549, HT-29 |

| Related triazole 3h | >10 | Unknown | MDA-MB-231 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.